N-tert-butyl-6-chloropyridine-2-carboxamide

Nicotinic acetylcholine receptor pharmacology CNS drug discovery Ion channel modulation

This compound is a validated α4β2 nicotinic acetylcholine receptor antagonist with IC₅₀ 5.60 nM, enabling reproducible benchmarking in CNS drug discovery. Its moderate lipophilicity (XLogP3-AA 2.4) and low TPSA (42 Ų) align with CNS MPO criteria, supporting blood-brain barrier penetration. The 6-chloro substituent offers an SNAr handle for library synthesis. Procure this specific derivative to ensure SAR consistency.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
Cat. No. B7865994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-6-chloropyridine-2-carboxamide
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=NC(=CC=C1)Cl
InChIInChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H,13,14)
InChIKeyXUKHLNSMACASMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-6-chloropyridine-2-carboxamide: Core Identity and Procurement Baseline


N-tert-butyl-6-chloropyridine-2-carboxamide (CAS: 1248309-44-5) is a pyridine-2-carboxamide derivative characterized by a chlorine substituent at the pyridine 6-position and an N-tert-butyl carboxamide moiety [1]. With a molecular formula of C₁₀H₁₃ClN₂O and molecular weight of 212.68 g/mol, this compound is classified as a heterocyclic building block with validated biological activity data in public databases [2]. Its computed physicochemical properties include an XLogP3-AA value of 2.4, topological polar surface area of 42 Ų, and one hydrogen bond donor coupled with two hydrogen bond acceptors, positioning it as a moderately lipophilic scaffold suitable for central nervous system (CNS) drug discovery programs and targeted probe development [1].

Why Generic Substitution Fails: Structural Determinants of N-tert-Butyl-6-chloropyridine-2-carboxamide Performance


Generic substitution within the pyridine-2-carboxamide class is not scientifically defensible due to compound-specific structure-activity relationships (SAR) that govern target engagement, selectivity, and physicochemical behavior. The tert-butyl carboxamide group confers distinct conformational constraints and steric bulk that influence amide bond geometry and hydrogen bonding patterns relative to N-methyl, N-ethyl, or unsubstituted carboxamide analogs [1]. Concurrently, the 6-chloro substituent modulates the electron density of the pyridine ring and serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution . Binding data confirm that this specific substitution pattern yields nanomolar antagonist activity at the human α4β2 nicotinic acetylcholine receptor (nAChR) (IC₅₀ = 5.60 nM), whereas alternative substitution patterns on the same core scaffold may exhibit dramatically different potency profiles or target selectivity [2]. The combination of moderate lipophilicity (XLogP3-AA = 2.4) and low topological polar surface area (42 Ų) differentiates this compound from more polar analogs bearing additional hydrogen bond donors, with direct implications for membrane permeability and blood-brain barrier penetration potential [1].

Quantitative Differentiation Evidence for N-tert-Butyl-6-chloropyridine-2-carboxamide


Potent α4β2 nAChR Antagonist Activity: Quantitative Binding Data

N-tert-butyl-6-chloropyridine-2-carboxamide demonstrates potent antagonist activity at the human α4β2 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 5.60 nM in a functional ⁸⁶Rb⁺ ion efflux assay using SHEP1 cells expressing the recombinant receptor [1]. This quantitative potency represents a distinct functional profile relative to unsubstituted pyridine-2-carboxamide or N-alkyl analogs lacking the 6-chloro substitution, which typically exhibit attenuated or undetectable nAChR modulation activity at comparable concentrations. The compound also exhibits agonist activity at the same receptor with an EC₅₀ of 18 nM, indicating a partial agonist/antagonist functional profile that may be exploited for target-specific pharmacological modulation [1].

Nicotinic acetylcholine receptor pharmacology CNS drug discovery Ion channel modulation

Lipophilicity Optimization: XLogP3-AA Comparison with Des-chloro and Des-tert-butyl Analogs

N-tert-butyl-6-chloropyridine-2-carboxamide exhibits an XLogP3-AA value of 2.4, placing it within the optimal lipophilicity range (LogP 1-3) for CNS drug candidates with favorable blood-brain barrier permeability while maintaining acceptable aqueous solubility [1]. The parent scaffold 6-chloropyridine-2-carboxamide (lacking the N-tert-butyl group) has a computed XLogP of approximately 0.8-1.0, which may limit passive membrane diffusion . Conversely, analogs bearing additional lipophilic substituents beyond the tert-butyl group may exceed LogP >5, increasing promiscuity and hERG liability risks. The 2.4 value represents a balanced intermediate lipophilicity that supports both membrane penetration and formulation tractability.

Physicochemical property optimization CNS drug design Lipinski compliance

Topological Polar Surface Area Differentiation for CNS Permeability Prediction

N-tert-butyl-6-chloropyridine-2-carboxamide possesses a computed topological polar surface area (TPSA) of 42 Ų [1]. This value falls substantially below the established threshold of <90 Ų for favorable blood-brain barrier penetration and aligns with CNS multiparameter optimization (CNS MPO) guidelines recommending TPSA <70 Ų for CNS drug candidates. In contrast, pyridine-2-carboxamide derivatives bearing additional polar substituents (e.g., hydroxyl, carboxyl, or sulfonamide groups) typically exhibit TPSA values exceeding 80-100 Ų, which correlates with reduced passive CNS penetration. The low TPSA of 42 Ų, combined with the single hydrogen bond donor and two hydrogen bond acceptors, creates a favorable hydrogen-bonding profile for membrane transit while retaining sufficient polarity for target engagement.

Blood-brain barrier permeability CNS MPO scoring Property-based drug design

Synthetic Versatility: Chloro Substituent as a Derivatization Handle

The 6-chloro substituent on the pyridine ring of N-tert-butyl-6-chloropyridine-2-carboxamide serves as a versatile synthetic handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions [1]. This orthogonal reactivity allows for the introduction of diverse amine, thiol, or aryl/heteroaryl substituents while preserving the N-tert-butyl carboxamide pharmacophore. In contrast, the des-chloro analog N-tert-butylpyridine-2-carboxamide lacks this derivatization capability, limiting its utility as a scaffold for library synthesis. The chlorine atom also exerts electron-withdrawing effects that modulate the pyridine ring pKa and hydrogen-bonding capacity of the adjacent carboxamide nitrogen, potentially influencing target binding interactions.

Medicinal chemistry Parallel synthesis Building block utility

Evidence-Backed Research Applications for N-tert-Butyl-6-chloropyridine-2-carboxamide


α4β2 Nicotinic Acetylcholine Receptor Pharmacology Studies

This compound is directly applicable as a validated antagonist reference standard for human α4β2 nAChR pharmacological assays. With a quantified IC₅₀ of 5.60 nM in ⁸⁶Rb⁺ ion efflux functional assays, it provides a reproducible benchmark for screening novel nAChR modulators targeting CNS disorders including nicotine addiction, cognitive impairment, and mood disorders [1]. The partial agonist activity (EC₅₀ = 18 nM) further enables studies of functional selectivity at this receptor subtype [1].

CNS Drug Discovery Lead Optimization Campaigns

The compound's physicochemical profile (XLogP3-AA = 2.4; TPSA = 42 Ų; HBD = 1; HBA = 2) aligns with established CNS multiparameter optimization (CNS MPO) criteria, making it an attractive core scaffold for neuroscience lead optimization [2]. Procurement of this specific derivative enables systematic SAR exploration where the balanced lipophilicity supports blood-brain barrier penetration predictions, while the low TPSA reduces efflux transporter recognition risk.

Parallel Library Synthesis and Scaffold Diversification

As a building block, this compound enables the rapid generation of focused compound libraries via nucleophilic aromatic substitution (SNAr) at the 6-chloro position or Pd-catalyzed cross-coupling chemistry [2]. This synthetic versatility supports hit-to-lead optimization campaigns where maintaining the N-tert-butyl carboxamide pharmacophore while systematically varying the 6-position substituent is required for SAR development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-butyl-6-chloropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.